8-[(Dibutylamino)methyl]-7-hydroxy-3-phenylchromen-4-one
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Overview
Description
8-[(Dibutylamino)methyl]-7-hydroxy-3-phenylchromen-4-one is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Dibutylamino)methyl]-7-hydroxy-3-phenylchromen-4-one typically involves the condensation of 7-hydroxy-3-phenylchromen-4-one with dibutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-[(Dibutylamino)methyl]-7-hydroxy-3-phenylchromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromen-4-one ring can be reduced to form alcohols.
Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products Formed
Scientific Research Applications
8-[(Dibutylamino)methyl]-7-hydroxy-3-phenylchromen-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-[(Dibutylamino)methyl]-7-hydroxy-3-phenylchromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 8-[(Diethylamino)methyl]-7-hydroxy-3-phenylchromen-4-one
- 8-[(Dimethylamino)methyl]-7-hydroxy-3-phenylchromen-4-one
- 8-[(Diisopropylamino)methyl]-7-hydroxy-3-phenylchromen-4-one
Uniqueness
8-[(Dibutylamino)methyl]-7-hydroxy-3-phenylchromen-4-one is unique due to its specific dibutylamino substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-[(dibutylamino)methyl]-7-hydroxy-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3/c1-3-5-14-25(15-6-4-2)16-20-22(26)13-12-19-23(27)21(17-28-24(19)20)18-10-8-7-9-11-18/h7-13,17,26H,3-6,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMWVTCYVARHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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